molecular formula C22H17N3O3 B11301263 2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11301263
M. Wt: 371.4 g/mol
InChI Key: UARVUPIBCKCLTB-UHFFFAOYSA-N
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Description

2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines naphthalene, furan, oxazole, and carbonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions including alkylation, cyclization, and nitrile formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures.

    Furan derivatives: Compounds containing the furan ring.

    Oxazole derivatives: Compounds with the oxazole moiety.

Uniqueness

What sets 2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE apart is its combination of these different structural elements, which can result in unique chemical and biological properties

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H17N3O3/c1-2-11-24-21-19(13-23)25-22(28-21)20-10-9-18(27-20)14-26-17-8-7-15-5-3-4-6-16(15)12-17/h2-10,12,24H,1,11,14H2

InChI Key

UARVUPIBCKCLTB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3)C#N

Origin of Product

United States

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